molecular formula C16H18N2O6S B2575613 methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate CAS No. 950281-77-3

methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate

Cat. No.: B2575613
CAS No.: 950281-77-3
M. Wt: 366.39
InChI Key: QKOXTGADTDZGPL-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is a synthetic coumarin derivative characterized by a sulfonamide-linked 4-methylpiperazine substituent at the 3-position and a methyl ester group at the 6-position of the coumarin scaffold. Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and antitumor properties . The introduction of the sulfonamide group enhances solubility and modulates electronic properties, while the 4-methylpiperazine moiety may contribute to improved pharmacokinetic profiles, such as increased bioavailability and target interaction .

Properties

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)sulfonyl-2-oxochromene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-17-5-7-18(8-6-17)25(21,22)14-10-12-9-11(15(19)23-2)3-4-13(12)24-16(14)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXTGADTDZGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a chromene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted piperazine or chromene derivatives.

Scientific Research Applications

Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Biological Activity

Methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate, also known as compound F312-0173, is a synthetic small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings regarding its antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of biofilm formation and cell wall synthesis
Escherichia coli0.5 μg/mLDisruption of metabolic pathways
Candida albicans1 μg/mLInhibition of ergosterol biosynthesis

Case Studies

  • In Vitro Antimicrobial Evaluation :
    A study assessed the antimicrobial activity of various derivatives, including this compound, revealing significant activity against Staphylococcus aureus and Escherichia coli. The compound exhibited low MIC values, indicating potent antimicrobial effects .
  • Biofilm Formation Inhibition :
    Another research highlighted the compound's ability to inhibit biofilm formation by Staphylococcus epidermidis. The results showed that at concentrations corresponding to its MIC, the compound significantly reduced biofilm biomass, suggesting its potential as a therapeutic agent in preventing device-related infections .

The mechanisms by which this compound exerts its biological effects include:

  • Cell Wall Synthesis Inhibition : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.
  • Biofilm Disruption : It inhibits the initial adhesion of bacteria to surfaces, thereby preventing biofilm formation which is crucial for chronic infections.

Research Findings

A comprehensive review of literature indicates that the biological activity of this compound extends beyond antimicrobial properties. The following points summarize key findings:

  • Antitumor Activity : Preliminary studies suggest that similar chromene derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s structural and functional uniqueness, it is compared to three structurally related coumarin derivatives (Table 1).

Table 1: Structural and Functional Comparison of Methyl 3-[(4-Methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate and Analogues

Compound Name Substituent at 3-Position Substituent at 6-Position Key Features Potential Applications
This compound 4-Methylpiperazin-1-yl sulfonyl Methyl ester Enhanced solubility due to piperazine; potential kinase inhibition Anticancer, antimicrobial
Methyl 3-((4-chlorophenyl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate 4-Chlorophenyl sulfonyl Methyl ester Lipophilic substituent; possible CYP450 interaction Enzyme inhibition, photodynamic therapy
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde Aldehyde Hydroxy Reactive aldehyde group; microwave-assisted synthesis compatibility Fluorescent probes, metal chelation
(Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino) 4-Methylpiperazine-linked amide Methyl ester Dual sulfonamide-piperazine motif; complex hydrogen-bonding networks Kinase-targeted therapies

Key Comparisons

Solubility and Bioavailability :

  • The 4-methylpiperazine group in the target compound confers higher water solubility compared to the 4-chlorophenyl analogue , which is more lipophilic and may exhibit stronger membrane penetration.
  • In contrast, the aldehyde-substituted coumarin (6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde) lacks ionizable groups, limiting its solubility but enabling covalent bonding with biomolecules .

Synthetic Accessibility :

  • Microwave-assisted synthesis is reported for coumarins with simpler substituents (e.g., hydroxy and aldehyde groups) , whereas the sulfonamide-linked derivatives (including the target compound) require multistep sulfonation and amidation, increasing synthetic complexity.

The 4-chlorophenyl analogue’s lipophilicity may favor interactions with cytochrome P450 enzymes, commonly exploited in prodrug activation .

Crystallographic and Hydrogen-Bonding Behavior :

  • Piperazine-containing compounds often form intricate hydrogen-bonding networks, as seen in Etter’s graph-set analysis . This could enhance crystal packing stability, a critical factor in drug formulation.

Research Findings

  • Antimicrobial Activity : Piperazine derivatives exhibit broad-spectrum antimicrobial activity, with sulfonamide coumarins showing MIC values <10 µM against Staphylococcus aureus .
  • Kinase Inhibition : Molecular docking studies suggest that the 4-methylpiperazine sulfonamide group in the target compound binds to the hydrophobic pocket of CDK2 (cyclin-dependent kinase 2) with a predicted IC₅₀ of 1.2 µM .

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